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molecular formula C7H7NO3 B8792301 5-formyl-4-methyl-1H-pyrrole-2-carboxylic Acid CAS No. 280748-43-8

5-formyl-4-methyl-1H-pyrrole-2-carboxylic Acid

Cat. No. B8792301
M. Wt: 153.14 g/mol
InChI Key: KSDGAOCOGSTQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157577B2

Procedure details

5-Formyl-4-methyl-1H-pyrrole-2-carboxylic acid ethyl ester was dissolved in water (35 mL) and ethanol (15 mL) with stirring. Potassium hydroxide (2 equivalents, 0.5 g) was added and the mixture heated to 100° C. After 1 hour the mixture was cooled to room temperature and concentrated to about ⅔ volume. The water layer was acidified to pH 3 using 2 N hydrochloric acid. The white solid was collected by vacuum filtration and washed with water to afford 0.67 g (68% yield) of 5-formyl-4-methyl-1H-pyrrole-2-carboxylic acid as a tan solid. 1H-NMR (360 MHz, dimethylsulfoxide-d6) δ 12.92 (br s, 1H, COOH), 12.48 (br s, 1H, NH), 9.76 (s, 1H, CHO), 6.63 (s, 1H, pyrrole CH), 2.28 (s, 3H, CH3). MS m/z 152 [M+−1].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:7][C:8]([CH:12]=[O:13])=[C:9]([CH3:11])[CH:10]=1)=[O:5])C.C(O)C.[OH-].[K+]>O>[CH:12]([C:8]1[NH:7][C:6]([C:4]([OH:5])=[O:3])=[CH:10][C:9]=1[CH3:11])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1NC(=C(C1)C)C=O
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 1 hour the mixture was cooled to room temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about ⅔ volume
FILTRATION
Type
FILTRATION
Details
The white solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(C=C(N1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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